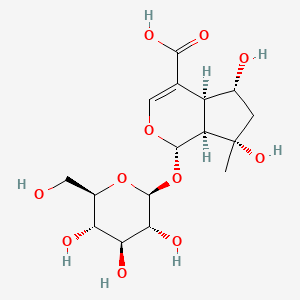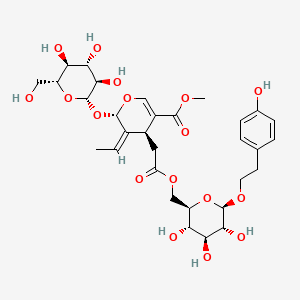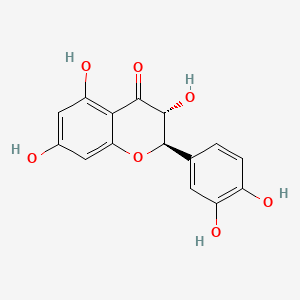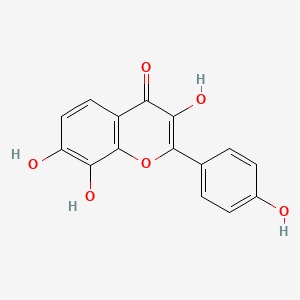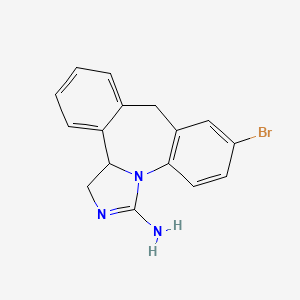
7-Bromo Epinastine
Overview
Description
7-Bromo Epinastine is a synthetic drug with a heterocyclic structure . It is an impurity of Epinastine , which is a non-sedating ophthalmic antihistamine .
Synthesis Analysis
The synthesis of 7-Bromo Epinastine involves the asymmetric reduction of the cyclic imine using asymmetric transfer hydrogenation conditions .Molecular Structure Analysis
The molecular formula of 7-Bromo Epinastine is C16H14BrN3 . The molecule contains a total of 37 bonds, including 23 non-H bonds, 13 multiple bonds, 1 double bond, and 12 aromatic bonds .- It prevents the release of pro-inflammatory chemical mediators from the blood vessel to halt the progression of the allergic response .
Physical And Chemical Properties Analysis
The molecular weight of 7-Bromo Epinastine is 328.21 g/mol . It is a solid at room temperature . The melting point is 257 °C and the boiling point is 231.1 °C .Scientific Research Applications
HIV-1 Treatment Research
7-Bromo Epinastine serves as a key intermediate in the synthesis of Lenacapavir , a potent capsid inhibitor used in the treatment of HIV-1 infections . The compound’s role in the development of Lenacapavir highlights its significance in advancing antiretroviral therapy, potentially improving outcomes for individuals living with HIV.
Pharmacokinetics
In pharmacokinetic studies, 7-Bromo Epinastine is crucial for developing assays to quantify epinastine concentrations in human plasma . These assays are vital for understanding the drug’s behavior within the body, influencing dosage and usage settings in clinical settings.
Medicinal Chemistry
The compound is involved in the synthesis of various biologically active compounds, including those with potential for treating Alzheimer’s disease and iron deficiency . Its versatility in creating heterocyclic structures makes it a valuable asset in the design of new therapeutic agents.
Pharmacology
7-Bromo Epinastine’s derivatives are explored for their antiallergic properties, providing insights into the development of non-sedative antihistamines . This research could lead to new treatments for allergic conditions with fewer side effects.
Biochemistry
In biochemistry, 7-Bromo Epinastine is used as an impurity standard for analytical method development and validation, ensuring the quality and safety of pharmaceutical products . It plays a critical role in maintaining the integrity of drug development processes.
Chemical Synthesis
The compound is utilized in the synthesis of various heterocyclic compounds, which are essential in creating new materials with potential applications in electronics and materials science . Its role in chemical synthesis underscores its importance in advancing technology and innovation.
Safety and Hazards
Future Directions
Epinastine is currently used for the prevention of itching associated with allergic conjunctivitis . As 7-Bromo Epinastine is a derivative of Epinastine, it could potentially be studied for similar uses. Additionally, given its inhibitory properties against cancer cells , it could also be explored for its anticancer potential.
Mechanism of Action
Target of Action
7-Bromo Epinastine, a derivative of Epinastine, primarily targets the H1 receptor . The H1 receptor is a histamine receptor that plays a crucial role in allergic reactions. By antagonizing this receptor, 7-Bromo Epinastine can prevent the symptoms associated with allergic reactions .
Mode of Action
7-Bromo Epinastine interacts with its targets in several ways to inhibit the allergic response :
- It prevents the release of proinflammatory chemical mediators from the blood vessel, halting the progression of the allergic response .
Biochemical Pathways
It is known that the drug’s action on h1 and h2 receptors disrupts the normal function of histamine, a key player in immune response and inflammation . This disruption can lead to downstream effects such as reduced itching and inflammation, common symptoms of allergic reactions .
Pharmacokinetics
An absorption lag time was also apparent in fed subjects . These factors can impact the drug’s bioavailability and effectiveness .
Result of Action
The primary result of 7-Bromo Epinastine’s action is the prevention of itching associated with allergic conjunctivitis . By inhibiting histamine release and preventing histamine from binding to its receptors, 7-Bromo Epinastine can effectively reduce the symptoms of allergic reactions .
Action Environment
The action, efficacy, and stability of 7-Bromo Epinastine can be influenced by various environmental factors. For instance, the presence of food can affect the drug’s absorption . Additionally, the drug’s effectiveness can be influenced by the patient’s body weight . More research is needed to fully understand how other environmental factors might influence the action of 7-Bromo Epinastine.
properties
IUPAC Name |
16-bromo-2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),3,7,9,11,15,17-heptaen-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3/c17-12-5-6-14-11(8-12)7-10-3-1-2-4-13(10)15-9-19-16(18)20(14)15/h1-6,8,15H,7,9H2,(H2,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFMNGNBQOQKRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3CC4=C(N2C(=N1)N)C=CC(=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo Epinastine | |
CAS RN |
1217052-16-8 | |
| Record name | 7-Bromo epinastine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217052168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-BROMO EPINASTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0UEF411R2M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




